molecular formula C17H11Br2N5O4 B5162796 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine

Cat. No.: B5162796
M. Wt: 509.1 g/mol
InChI Key: KEUVQLQFGYIRNK-UHFFFAOYSA-N
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Description

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine is a complex organic compound characterized by its unique structure, which includes bromine and nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and subsequent amination. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of nitro and bromo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro and bromo groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of nitro and bromo groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUVQLQFGYIRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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